N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it suitable for studying drug discovery, molecular biology, and materials science.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which are a part of this compound’s structure, have been found to exhibit a wide range of pharmacological activities . They are key components in functional molecules used in a variety of applications .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives have been extensively studied .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Action Environment
Environmental factors can significantly influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves the condensation of 2-furylcarboxylic acid with benzimidazole derivatives under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds containing the benzimidazole moiety, known for their diverse pharmacological activities.
Furylcarboxamides: Compounds with a furan ring and carboxamide group, studied for their biological properties.
Uniqueness
N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide stands out due to its unique combination of the benzimidazole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(23-10-4-1-5-11-23)14-24-16-8-3-2-7-15(16)22-18(24)13-21-20(26)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMSUZPRWVPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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